3-(Bromomethyl)-1,1-difluorocyclobutane is an organic compound characterized by its unique structure, which includes a cyclobutane ring substituted with bromine and fluorine atoms. Its molecular formula is CHBrF, and it has a molecular weight of approximately 185.01 g/mol. The compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science. The boiling point of 3-(Bromomethyl)-1,1-difluorocyclobutane is around 145.7 °C at 760 mmHg, while detailed data on its melting point and other physical properties remain limited .
There is no current information available on the mechanism of action of 3-(bromomethyl)-1,1-difluorocyclobutane.
The reactivity of 3-(Bromomethyl)-1,1-difluorocyclobutane can be attributed to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions. This compound may participate in various chemical transformations, including:
Synthesis of 3-(Bromomethyl)-1,1-difluorocyclobutane can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while ensuring selectivity towards functional groups.
3-(Bromomethyl)-1,1-difluorocyclobutane has potential applications in:
Several compounds share structural similarities with 3-(Bromomethyl)-1,1-difluorocyclobutane. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Bromo-1-fluorocyclobutane | CHBrF | Contains one fluorine atom instead of two |
1-Bromo-2,2-difluoropropane | CHBrF | Different carbon skeleton; more linear structure |
3-Chloromethyl-1,1-difluorocyclobutane | CHClF | Chlorine instead of bromine; similar reactivity |
These compounds illustrate the diversity within halogenated cyclobutanes and highlight how variations in halogen substitution (bromine vs. chlorine) and molecular structure can influence their chemical properties and potential applications.
Molecular Formula: C₅H₇BrF₂
Molecular Weight: 185.01 g/mol
CAS Number: 1252934-30-7
Structural Feature | Description |
---|---|
Cyclobutane core | Four-membered ring with strained bond angles (90°) |
Bromomethyl substituent | -CH₂Br group at position 3, enabling nucleophilic substitution |
Geminal difluoro substituents | Two fluorine atoms at position 1, enhancing electron-withdrawing effects |
The compound’s SMILES string FC1(F)CC(CBr)C1
and InChI 1S/C5H7BrF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2
confirm its connectivity.
The synthesis of organofluorine compounds dates to the 19th century, with early examples including methyl fluoride (1835) and benzoyl fluoride (1862). While 3-(bromomethyl)-1,1-difluorocyclobutane itself emerged later, its development aligns with advancements in halogen exchange and difluorination methodologies. Notably, the Schiemann reaction (1920s) and modern deoxofluorination techniques (e.g., using Morph-DAST) enable precise fluorine introduction.
This compound serves as a versatile building block due to:
Identifier | Value |
---|---|
IUPAC Name | 3-(Bromomethyl)-1,1-difluorocyclobutane |
Synonyms | Cyclobutane, 3-(bromomethyl)-1,1-difluoro-; MFCD17170416 |
SMILES | FC1(F)CC(CBr)C1 |
InChI | 1S/C5H7BrF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2 |
Key Routes:
Optimal Conditions:
Parameter | Typical Values |
---|---|
Solvent | Dichloromethane, THF |
Temperature | 0–25°C (ambient to mild heating) |
Catalyst/Reagent | Morph-DAST, Pd catalysts for cross-coupling |
The bromomethyl group and electron-deficient cyclobutane ring drive diverse transformations:
Mechanistic Insight:
Flammable;Irritant